molecular formula C15H12ClNOS B5847885 2-[(4-chloro-3-methylphenoxy)methyl]-1,3-benzothiazole

2-[(4-chloro-3-methylphenoxy)methyl]-1,3-benzothiazole

Cat. No.: B5847885
M. Wt: 289.8 g/mol
InChI Key: GDVOAULIAJGYSY-UHFFFAOYSA-N
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Description

2-[(4-chloro-3-methylphenoxy)methyl]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a benzothiazole ring, which is fused with a phenoxy group substituted with chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chloro-3-methylphenoxy)methyl]-1,3-benzothiazole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-methylphenol and 2-aminothiophenol.

    Formation of Intermediate: The 4-chloro-3-methylphenol is reacted with formaldehyde to form 4-chloro-3-methylphenoxymethyl alcohol.

    Cyclization: The intermediate is then subjected to cyclization with 2-aminothiophenol under acidic conditions to form the benzothiazole ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and may be carried out in polar solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted phenoxy derivatives, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

    Medicine: Research has indicated potential anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(4-chloro-3-methylphenoxy)methyl]-1,3-benzothiazole involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, disrupting their normal function.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to the inhibition of cell growth and proliferation, particularly in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-methylphenoxyacetic acid
  • 2,4-dichlorophenoxyacetic acid
  • 2,4,5-trichlorophenoxyacetic acid

Uniqueness

2-[(4-chloro-3-methylphenoxy)methyl]-1,3-benzothiazole is unique due to the presence of both the benzothiazole ring and the phenoxy group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[(4-chloro-3-methylphenoxy)methyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNOS/c1-10-8-11(6-7-12(10)16)18-9-15-17-13-4-2-3-5-14(13)19-15/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVOAULIAJGYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=NC3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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